molecular formula C8H18BNO4S B2811703 N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide CAS No. 1254692-08-4

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide

Cat. No. B2811703
CAS RN: 1254692-08-4
M. Wt: 235.11
InChI Key: OQEMBDXEBJDHOC-UHFFFAOYSA-N
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Description

“N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide” is a chemical compound . It appears as a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom. The carbon atom is part of a larger organic structure .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 373.27 . Its empirical formula is C19H24BNO4S .

Scientific Research Applications

Organic Synthesis Intermediate

“N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in various organic synthesis processes.

Suzuki Coupling Reactions

Aryl borate, a type of organoboron compound, is one of the most important compounds in organic synthesis . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . In the organic synthesis of drugs, boronic acid compounds are usually used in Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Anticancer Drugs

Boric acid compounds can also be used to treat anticancer drugs . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Diols Protection

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols .

Asymmetric Synthesis of Amino Acids

Boronic acid compounds are utilized in the asymmetric synthesis of amino acids .

Safety and Hazards

The compound is classified as Aquatic Chronic 4 according to its hazard classification . It should be stored at 2-8°C .

Mechanism of Action

Target of Action

The primary target of N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide, also known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its target in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects the borylation pathway and the hydroboration pathway . These pathways lead to the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes, respectively .

Pharmacokinetics

It’s known that the compound has a molecular weight of 12798 , which may influence its absorption and distribution. Its density is 0.882 g/mL at 25 °C (lit.) , which could affect its solubility and hence, its absorption and excretion.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate through the borylation of alkylbenzenes . This reaction is significant in organic synthesis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to interact with its target . Furthermore, the compound is air sensitive and should be stored at 2-8°C , indicating that its stability and efficacy could be affected by exposure to air and temperature variations.

properties

IUPAC Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO4S/c1-7(2)8(3,4)14-9(13-7)6-10-15(5,11)12/h10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMBDXEBJDHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide

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